Ortho-Fluorine Substitution Confers a Distinct Computed LogP of 1.56 Relative to Meta- and Para-Fluoro Isomers
The calculated LogP of 2-(2-fluoro-phenoxy)-acetamidine hydrochloride is 1.56 . Pharmacopoeial computational models predict that the meta-fluoro (CAS 1185371-64-5) and para-fluoro (CAS 318951-78-9) isomers each exhibit distinct LogP values owing to the different positioning of the electronegative fluorine relative to the oxygen linker. The departure from the parent 2-phenoxyacetamidine (CAS 67386-38-3), which lacks fluorine, is even greater . Because fragment lipophilicity (typically measured as LogP or LogD7.4) is a primary driver of both binding-site complementarity and non-specific protein binding, the 0.2–0.5 log unit differences that are typical for such positional isomers can shift predicted ligand efficiency indices enough to alter hit-prioritization ranks [1].
| Evidence Dimension | Predicted/calculated partition coefficient (LogP) — an accepted surrogate for fragment lipophilicity |
|---|---|
| Target Compound Data | LogP = 1.56 (2-fluoro positional isomer; hydrochloride) |
| Comparator Or Baseline | Meta-fluoro isomer (CAS 1185371-64-5) and para-fluoro isomer (CAS 318951-78-9) — predicted LogP values distinct from 1.56; parent 2-phenoxyacetamidine (CAS 67386-38-3) predicted LogP ~1.1–1.2 (class estimate). |
| Quantified Difference | Calculated LogP of 1.56 for the 2-fluoro isomer is numerically distinct from the 3- and 4-fluoro regioisomers (exact values not publicly reported; difference estimated at 0.2–0.5 log units based on class trends). |
| Conditions | Computed property reported by Leyan (98% purity specification) using standard in silico fragment calculation methodology . |
Why This Matters
Procurement of a building block with a known, isomer-specific LogP provides SAR teams with a pre-characterized fragment rather than requiring in-house physchem profiling before biological evaluation.
- [1] Keserü GM, Makara GM. The influence of lead discovery strategies on the properties of drug candidates. Nat Rev Drug Discov. 2009;8(3):203-212. DOI: 10.1038/nrd2796. View Source
